molecular formula C19H20FNO5S2 B2371274 methyl 2-(2-((4-fluorophenyl)sulfonyl)acetamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate CAS No. 895476-82-1

methyl 2-(2-((4-fluorophenyl)sulfonyl)acetamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate

Cat. No.: B2371274
CAS No.: 895476-82-1
M. Wt: 425.49
InChI Key: MEHBHYMWERUIMX-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains several functional groups. It has a thiophene ring, which is a five-membered ring with one sulfur atom . It also contains a fluorophenyl group, which is a phenyl ring (a six-membered carbon ring) with a fluorine atom attached . The sulfonyl group attached to the fluorophenyl group is a common functional group in organic chemistry, consisting of a sulfur atom bonded to two oxygen atoms .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The thiophene ring and phenyl ring would contribute to the compound’s aromaticity, while the sulfonyl group would likely have a strong influence on the compound’s reactivity .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the sulfonyl and fluorophenyl groups. The sulfonyl group is often involved in substitution reactions, while the fluorine atom on the phenyl ring could potentially undergo nucleophilic aromatic substitution .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of multiple aromatic rings would likely make the compound relatively stable and nonpolar. The sulfonyl group could potentially form hydrogen bonds, influencing the compound’s solubility .

Scientific Research Applications

Electrochemical Capacitor Applications

Electroactive polymers, including derivatives of 3-(4-fluorophenyl)thiophene, have been studied for their potential in electrochemical capacitor applications. These polymers were electrochemically deposited onto carbon paper electrodes and showed promising performance in terms of energy and power densities, as well as long-term stabilities. This indicates a potential application of such compounds in energy storage technologies (Ferraris et al., 1998).

Nonlinear Optical Materials

A series of conjugated thiophene compounds containing methylsulfonyl and phenylsulfonyl acceptors have been synthesized. These compounds possess efficient second-order optical nonlinearities, high thermal stability, and good transparency, making them suitable for use as nonlinear optical materials. This suggests their applicability in the field of optics and photonics, especially in the development of devices like thin-film transistors and solar cells (Chou et al., 1996).

Pharmaceutical Applications

The compound, with its thiophene and sulfone components, has potential applications in pharmaceuticals, particularly as antiandrogens. Similar structures have been synthesized and found to exhibit antiandrogen activity, indicating potential use in treating androgen-responsive diseases (Tucker et al., 1988).

Material Science Applications

Substituted thiophenes, including those with fluorophenyl and sulfone groups, have a wide range of applications in material science. Their uses include serving as components in organic field-effect transistors, organic light-emitting transistors, chemical sensors, and as materials in solar cells. This broad applicability is due to their versatile chemical and physical properties (Nagaraju et al., 2018).

Synthesis of Complex Molecules

Compounds like methyl 2-(2-((4-fluorophenyl)sulfonyl)acetamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate are valuable in the synthesis of more complex molecules, including γ-lactams and other functionalized derivatives. These can be used in the late-stage diversification of amino acids and peptides, highlighting their importance in synthetic chemistry and drug development (Hernando et al., 2016).

Antimicrobial Activity

Derivatives of thiophene with sulfone and other substituents have shown promising antimicrobial activity. This suggests their potential use in developing new antimicrobial agents, which is crucial in the fight against resistant strains of bacteria and fungi (Ghorab et al., 2017).

Future Directions

The potential applications of this compound would likely depend on its biological activity. If it shows promising activity in preliminary tests, it could be further developed and optimized for use in medicinal chemistry .

Properties

IUPAC Name

methyl 2-[[2-(4-fluorophenyl)sulfonylacetyl]amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20FNO5S2/c1-26-19(23)17-14-5-3-2-4-6-15(14)27-18(17)21-16(22)11-28(24,25)13-9-7-12(20)8-10-13/h7-10H,2-6,11H2,1H3,(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEHBHYMWERUIMX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(SC2=C1CCCCC2)NC(=O)CS(=O)(=O)C3=CC=C(C=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20FNO5S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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